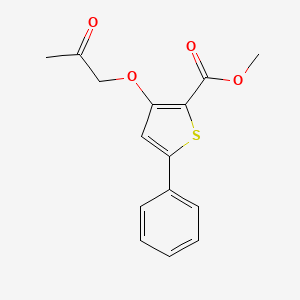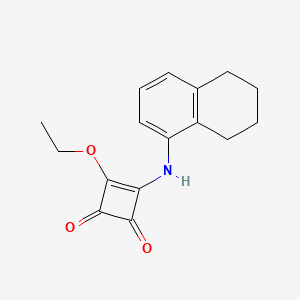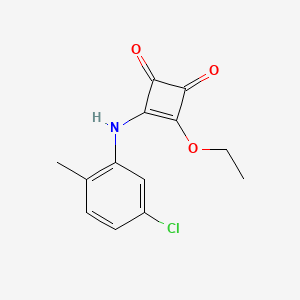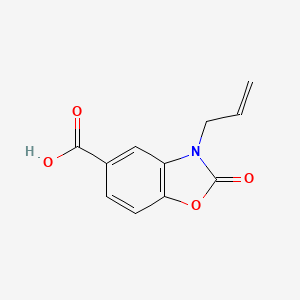
Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate is an organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in various fields of chemistry and materials science. This specific compound features a thiophene ring substituted with a phenyl group and an ester functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate typically involves the esterification of 3-hydroxy-5-phenylthiophene-2-carboxylic acid with methyl 2-oxopropanoate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and higher efficiency. The use of automated purification systems further enhances the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents under inert atmosphere.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic electronic materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes, disrupting essential cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(1-methyl-2-oxopropoxy)-2-thiophenecarboxylate
- 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile
Uniqueness
Methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate for the synthesis of specialized thiophene derivatives with tailored properties for various applications.
Propriétés
IUPAC Name |
methyl 3-(2-oxopropoxy)-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S/c1-10(16)9-19-12-8-13(11-6-4-3-5-7-11)20-14(12)15(17)18-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQNUNFSJDRZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=C(SC(=C1)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethoxy-4-[(4-ethoxybenzyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B7835298.png)
![3-{[4-(Dimethylamino)benzyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835299.png)

![3-[(3,4-Dimethylphenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835316.png)
![3-Ethoxy-4-[(2-methoxybenzyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B7835325.png)
![3-Ethoxy-4-[(3-methoxybenzyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B7835331.png)
![3-[(3,4-Difluorophenyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B7835341.png)
![2-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]butanoic acid](/img/structure/B7835349.png)
![{3-[(diethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B7835356.png)
![2-(2-{3-[3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl]propyl}-3H-imidazo[4,5-b]pyridin-3-yl)ethyl methyl ether](/img/structure/B7835368.png)

![8-Chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B7835383.png)
![tert-butyl 2-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate](/img/structure/B7835386.png)
